Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate
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Overview
Description
Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate is an organic compound belonging to the ester family Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate can be achieved through various esterification methods. One common approach is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid . Another method is the Steglich esterification, which uses carbodiimide coupling reagents such as dicyclohexylcarbodiimide (DCC) in conjunction with a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of esters often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure high efficiency and minimal environmental impact. For example, the Mukaiyama reagent in dimethyl carbonate (DMC) has been identified as a sustainable option for ester synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the ethoxy group.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides, thioesters, or other substituted esters.
Scientific Research Applications
Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate involves its interaction with specific molecular targets and pathways. The hydroxy group and conjugated diene system allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways . The exact molecular targets and pathways are still under investigation, but its structural features suggest it may interact with proteins and nucleic acids.
Comparison with Similar Compounds
Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate can be compared with other esters and similar compounds:
Ethyl acetate: A simpler ester with a pleasant aroma, commonly used as a solvent.
Methyl butanoate: Known for its fruity smell, used in flavorings and fragrances.
Ethyl eicosapentaenoic acid: An ester of eicosapentaenoic acid, used in medical applications for its anti-inflammatory properties.
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl (2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoate |
InChI |
InChI=1S/C12H20O3/c1-5-12(4,14)9-7-8-10(3)11(13)15-6-2/h5,8,14H,1,6-7,9H2,2-4H3/b10-8+ |
InChI Key |
SUZRSVLRBYXDFA-CSKARUKUSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/CCC(C)(C=C)O)/C |
Canonical SMILES |
CCOC(=O)C(=CCCC(C)(C=C)O)C |
Origin of Product |
United States |
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